Cas no 169673-92-1 (7-chloro-6-fluoro-1H-indole)

7-Chloro-6-fluoro-1H-indole is a halogenated indole derivative with significant utility in pharmaceutical and agrochemical research. Its unique substitution pattern, featuring chloro and fluoro groups at the 7- and 6-positions, enhances its reactivity and selectivity in heterocyclic synthesis. This compound serves as a versatile intermediate for the development of bioactive molecules, particularly in the synthesis of kinase inhibitors and antimicrobial agents. The electron-withdrawing effects of the halogens improve its stability and facilitate further functionalization. Its high purity and well-defined structure make it a reliable building block for medicinal chemistry applications. Proper handling under inert conditions is recommended due to its sensitivity to light and moisture.
7-chloro-6-fluoro-1H-indole structure
7-chloro-6-fluoro-1H-indole structure
Product Name:7-chloro-6-fluoro-1H-indole
CAS No:169673-92-1
MF:C8H5ClFN
MW:169.583404302597
MDL:MFCD16610331
CID:1351307
PubChem ID:18986231
Update Time:2025-06-06

7-chloro-6-fluoro-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-chloro-6-fluoro-1H-indole
    • 1H-indole, 7-chloro-6-fluoro-
    • LogP
    • 7-chloro-6-fluoroindole
    • CS-0203797
    • BDBM422046
    • US10508102, Compound A
    • SCHEMBL4048611
    • BS-50368
    • E82447
    • DB-197471
    • NWWMTPOETWQYKK-UHFFFAOYSA-N
    • 169673-92-1
    • A900609
    • AMY7458
    • MFCD12924666
    • MDL: MFCD16610331
    • Inchi: 1S/C8H5ClFN/c9-7-6(10)2-1-5-3-4-11-8(5)7/h1-4,11H
    • InChI Key: NWWMTPOETWQYKK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC2C=CNC=21)F

Computed Properties

  • Exact Mass: 169.00955
  • Monoisotopic Mass: 169.0094550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 1.436±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 42 ºC
  • Solubility: Very slightly soluble (0.16 g/l) (25 º C),
  • PSA: 15.79

7-chloro-6-fluoro-1H-indole Pricemore >>

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